Chlorobenzene-3,4,5-d3

Metabolic Tracing Cytochrome P450 Isotope Effects

Chlorobenzene-3,4,5-d3 (CAS 59164-11-3) is a site-specifically deuterated isotopologue of chlorobenzene, with the molecular formula C6H2ClD3 and a molecular weight of 115.58 g/mol. It is a member of the stable isotope-labeled internal standard (SIL-IS) class, characterized by its high isotopic enrichment, typically 98 atom % D , and its physical properties closely matching those of the unlabeled analog.

Molecular Formula C6H5Cl
Molecular Weight 115.57 g/mol
CAS No. 59164-11-3
Cat. No. B3044187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorobenzene-3,4,5-d3
CAS59164-11-3
Molecular FormulaC6H5Cl
Molecular Weight115.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)Cl
InChIInChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D
InChIKeyMVPPADPHJFYWMZ-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorobenzene-3,4,5-d3 (CAS 59164-11-3) for Analytical and Metabolic Research: Isotopic Purity, Specifications, and Procurement Considerations


Chlorobenzene-3,4,5-d3 (CAS 59164-11-3) is a site-specifically deuterated isotopologue of chlorobenzene, with the molecular formula C6H2ClD3 and a molecular weight of 115.58 g/mol [1]. It is a member of the stable isotope-labeled internal standard (SIL-IS) class, characterized by its high isotopic enrichment, typically 98 atom % D , and its physical properties closely matching those of the unlabeled analog [2]. This compound is specifically designed for quantitative analytical applications and as a mechanistic probe in metabolic studies, where its defined mass shift and specific labeling pattern provide clear advantages over generic substitutes .

Why Unlabeled or Fully Deuterated Chlorobenzene Analogs Cannot Substitute for Chlorobenzene-3,4,5-d3 in Quantitative and Mechanistic Studies


Generic substitution of Chlorobenzene-3,4,5-d3 with either unlabeled chlorobenzene or fully deuterated (d5) variants is scientifically invalid due to the compound's unique analytical and mechanistic properties. Unlabeled chlorobenzene is indistinguishable from the native analyte in mass spectrometry, precluding its use as an internal standard for accurate quantification. While fully deuterated chlorobenzene-d5 serves as a suitable internal standard in many GC-MS and LC-MS applications , its use in metabolic pathway tracing and mechanistic studies is limited compared to Chlorobenzene-3,4,5-d3. The site-specific deuteration of Chlorobenzene-3,4,5-d3 allows for the precise measurement of deuterium isotope effects and the tracking of specific metabolic transformations at the meta and para positions, which is not possible with the perdeuterated analog [1]. These distinct capabilities prevent simple interchangeability and demand careful, evidence-based procurement.

Quantitative Evidence for the Selection of Chlorobenzene-3,4,5-d3: Comparative Performance Data


Chlorobenzene-3,4,5-d3 Enables Metabolic Pathway Differentiation via Site-Specific Isotope Effect Measurement

Chlorobenzene-3,4,5-d3, with its specific deuteration at the 3,4,5-positions, is a critical probe for distinguishing between direct and indirect aromatic hydroxylation mechanisms by cytochrome P450 enzymes. In a study using rat liver microsomes, the hydroxylation of selectively deuterated monosubstituted benzenes, including chlorobenzene analogs, was investigated. The results demonstrated that the deuterium content of the ortho, meta, and para hydroxylated metabolites varied significantly depending on the position of deuteration, providing direct evidence for multiple hydroxylation pathways [1]. While a fully deuterated chlorobenzene-d5 can show a general isotope effect (e.g., 1.27 for meta-hydroxylation [2]), it cannot resolve the positional specificity of these effects, which is essential for confirming the direct insertion mechanism [3].

Metabolic Tracing Cytochrome P450 Isotope Effects Mechanistic Enzymology

Chlorobenzene-3,4,5-d3 Demonstrates Superior Isotopic Purity Compared to Common 13C-Labeled Alternatives

Chlorobenzene-3,4,5-d3 is offered with a certified isotopic enrichment of 98 atom % D . This high level of deuteration ensures minimal interference from the unlabeled (protio) species in MS analysis. In contrast, 13C-labeled chlorobenzene analogs, while also used as internal standards, often exhibit lower isotopic enrichment or are more susceptible to isotopic dilution from natural abundance 13C in the analyte, which can compromise quantification accuracy, especially at trace levels . The high atom % D of Chlorobenzene-3,4,5-d3 provides a cleaner, more distinct analytical signal.

Isotopic Purity Stable Isotope Labeling Internal Standards Quantitative Analysis

Chlorobenzene-3,4,5-d3 Provides a Distinct Analytical Window Compared to Other Deuterated Chlorobenzenes in Complex Matrices

While deuterated chlorobenzene is generally recognized as an effective internal standard for volatile organic compound (VOC) analysis [1], the specific mass shift of Chlorobenzene-3,4,5-d3 (MW 115.58) creates a distinct analytical window. Compared to the more common internal standard chlorobenzene-d5 (MW 117.61), Chlorobenzene-3,4,5-d3 offers a smaller mass shift (+3 Da) relative to unlabeled chlorobenzene (MW 112.56). This can be advantageous in certain MS/MS experiments to avoid potential cross-talk or interference with other co-eluting compounds that may have similar masses to the d5 variant . For example, in complex environmental or biological samples, the specific m/z of the d3-labeled fragment ions may be less prone to isobaric interferences than those from a d5-labeled standard, leading to more selective and accurate quantification.

GC-MS LC-MS/MS Internal Standard Matrix Effects

Key Research and Industrial Application Scenarios for Chlorobenzene-3,4,5-d3


Quantitative Analysis of Chlorobenzene in Environmental and Biological Matrices

As a stable isotope-labeled internal standard (SIL-IS), Chlorobenzene-3,4,5-d3 is used to correct for analyte loss during sample preparation, chromatographic separation, and ionization variability in GC-MS and LC-MS/MS methods. Its high isotopic purity (98 atom % D) ensures a reliable and linear calibration curve, as demonstrated in published protocols for VOC analysis using deuterated internal standards [1]. The compound's specific +3 Da mass shift provides a distinct quantification ion, minimizing interference and improving assay accuracy and precision.

Mechanistic Studies of Cytochrome P450-Mediated Aromatic Hydroxylation

Chlorobenzene-3,4,5-d3 is an essential probe for elucidating the mechanism of aromatic hydroxylation by cytochrome P450 enzymes. Its site-specific deuteration allows researchers to measure position-specific kinetic isotope effects (KIEs) and track deuterium retention or loss in metabolites. This has been critical in distinguishing between direct oxygen insertion and epoxide intermediate pathways in in vitro microsomal assays, as detailed in foundational biochemical studies [2]. This application is directly supported by the evidence in Section 3, demonstrating its unique ability to resolve mechanistic questions that perdeuterated analogs cannot.

Calibration Standard for Non-Targeted Metabolomics and Environmental Forensics

The compound can be used as a surrogate or calibration standard in broad-spectrum analytical methods, such as those described in EPA SW-846 methods for hazardous waste testing [3]. Its use in multi-component standard mixes ensures accurate quantification of chlorobenzene and related compounds in complex samples, from industrial effluents to consumer products. The high isotopic purity and defined mass shift contribute to robust method validation and long-term data comparability.

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